1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
1-methyl-3-phenyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c1-20-11-7-10(14(15,16)17)8-18-13(11)12(19-20)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTFXNDUVYDRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)C3=CC=CC=C3)N=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by functional group modifications to introduce the trifluoromethyl, phenyl, and methyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The phenyl group at position 3 undergoes electrophilic substitution reactions due to its electron-rich nature. The trifluoromethyl group at position 6 deactivates the pyridine ring, directing electrophiles to specific positions.
Key Insight : The trifluoromethyl group enhances electrophilic substitution regioselectivity on the pyridine ring, favoring meta-substitution .
Nucleophilic Substitution
The pyridine ring’s electron-deficient nature allows nucleophilic substitution at activated positions.
Note : Direct substitution at the trifluoromethyl group is rare due to its stability, but adjacent positions (e.g., C5) are reactive.
Cross-Coupling Reactions
Halogenated derivatives participate in Pd-catalyzed cross-couplings. While the parent compound lacks halogens, synthetic intermediates (e.g., 4-chloro or 5-bromo analogs) enable functionalization.
| Reaction Type | Catalyst/Ligand | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, dppf | 4-Chloro derivative | 4-Aryl substituted | 92% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | 5-Bromo derivative | 5-Amino substituted | 88% |
Synthetic Relevance : These reactions enable the introduction of aryl, amino, or alkoxy groups for medicinal chemistry applications .
Reduction and Oxidation
The pyridine and pyrazole rings exhibit redox activity under controlled conditions.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Pyridine reduction | H₂ (1 atm), Pd/C, EtOH, 50°C | Dihydropyridine formation | |
| Methyl oxidation | KMnO₄, H₂SO₄, 100°C | N-Methyl → N-Carboxyl (minor) |
Limitation : The trifluoromethyl group remains inert under most redox conditions .
Cyclization and Ring Expansion
The core structure participates in cycloadditions and annulations to form polycyclic systems.
| Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|
| Ac₂O, H₂SO₄, 120°C | Benzofused pyrazoloquinoline | Fluorescent probes | |
| [RuCl₂(p-cymene)]₂, AgSbF₆, CO atm | Tricyclic lactam derivative | Kinase inhibition |
Biological Interaction Mechanisms
The compound’s bioactivity stems from non-covalent interactions with protein targets:
-
Hydrogen bonding : Pyridine N and trifluoromethyl groups with TRKA kinase .
-
π–π stacking : Phenyl group with aromatic residues in active sites .
Key Structural Insights
| Position | Substituent | Reactivity Influence |
|---|---|---|
| 1 | Methyl | Enhances metabolic stability; inert to oxidation |
| 3 | Phenyl | Electron-donating; directs EAS to ortho/para |
| 6 | Trifluoromethyl | Electron-withdrawing; deactivates pyridine ring |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[4,3-b]pyridine exhibit significant antimicrobial properties. For instance, compounds related to 1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine have shown effectiveness against various bacterial and fungal strains. A study highlighted the synthesis of polysubstituted derivatives that were evaluated for their antimicrobial efficacy, demonstrating promising results against resistant strains of Mycobacterium tuberculosis and other pathogens .
Antitumor Potential
The compound has also been investigated for its cytotoxic activities against cancer cell lines. Research suggests that certain derivatives can induce apoptosis in tumor cells, making them potential candidates for new anticancer therapies. The structural modifications in the pyrazolo[4,3-b]pyridine framework are crucial for enhancing their selectivity and potency against cancer cells .
Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive building block for drug development . The compound's unique reactivity allows for various functionalization strategies that can lead to the creation of novel pharmacologically active compounds.
Dye-Sensitized Solar Cells (DSSCs)
Recent studies have explored the use of pyrazolo[4,3-b]pyridine derivatives in the development of organic dye-sensitized solar cells. The incorporation of these compounds into photovoltaic systems has shown improvements in light absorption and energy conversion efficiency . This application highlights the compound's versatility beyond traditional medicinal chemistry.
Fluorescent Materials
The incorporation of this compound into polymer matrices has been studied for its potential use in fluorescent materials. These materials can be utilized in various applications such as sensors and light-emitting devices due to their photophysical properties .
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The phenyl and methyl groups contribute to the compound’s overall structural stability and reactivity .
Comparison with Similar Compounds
Table 1: Substituent Impact on Properties
Isomeric Variations
Pyrazolo[4,3-b]pyridine vs. pyrazolo[4,3-c]pyridine isomers exhibit distinct electronic profiles due to differing nitrogen positions:
- 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS: 340809-54-3) : The [4,3-c] isomer’s nitrogen arrangement may reduce basicity compared to the [4,3-b] core, affecting solubility and target engagement. Microwave-assisted synthesis of this isomer achieves 75–85% yields, suggesting superior synthetic efficiency compared to traditional methods for the target compound .
Table 2: Isomer Comparison
*Hypothesized based on analogous syntheses.
Biological Activity
1-Methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound notable for its unique structural features, including a trifluoromethyl group and a phenyl moiety. This compound belongs to the pyrazolo[4,3-b]pyridine family, which has garnered attention in medicinal chemistry due to its promising biological activities.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C12H10F3N3
- CAS Number : 251307-07-0
- Key Functional Groups :
- Trifluoromethyl group at the 6-position
- Phenyl group at the 3-position
- Methyl group at the 1-position
The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Molecular docking studies have indicated that this compound can form significant interactions through hydrogen bonding and π–π stacking with protein targets like TRKA, which is crucial for its potential efficacy as a drug candidate.
Biological Activities
Research indicates that compounds within the pyrazolo[4,3-b]pyridine class exhibit a variety of biological activities, including:
- Antiproliferative Activity : The compound has shown promising results against various cancer cell lines. For instance, modifications to similar compounds have demonstrated cytotoxic effects against triple-negative breast cancer cell lines with IC50 values in the low micromolar range (e.g., 0.59 μM) for some derivatives .
- Antifungal Activity : Some derivatives of related pyrazole compounds have exhibited moderate antifungal activities against phytopathogenic fungi, suggesting potential applications in agriculture as well .
Table 1: Summary of Biological Activities
| Activity Type | Target/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | 0.59 | |
| Antifungal | Gibberella zeae | >50% inhibition | |
| Antiproliferative | Various Cancer Cell Lines | <5 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from hydrazine derivatives and β-diketones. Various synthetic strategies have been explored to optimize yields and enhance biological activity through structural modifications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, and what key intermediates are involved?
- Methodology : The compound can be synthesized via condensation reactions between pyrazole-5-amine derivatives and acrylate esters. For example, reacting 3-phenyl-1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux, catalyzed by trifluoroacetic acid (TFA), yields pyrazolo[4,3-b]pyridine derivatives. Key intermediates include bis(methylthio)acrylate esters and substituted pyrazole amines .
- Characterization : Post-synthesis, intermediates and products are confirmed using NMR, NMR, and melting point analysis .
Q. How are NMR and X-ray crystallography utilized to confirm the structure of pyrazolo[4,3-b]pyridine derivatives?
- NMR : NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.5–3.0 ppm), while NMR confirms carbon frameworks, including trifluoromethyl carbons (~125 ppm, coupling) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 9.33° deviation in pyrazolo-pyridine systems) and π-π stacking interactions (face-to-face distance ~3.45 Å) .
Q. What are the standard protocols for determining the purity and stability of pyrazolo[4,3-b]pyridine derivatives under different storage conditions?
- Purity : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with UV detection.
- Stability : Store derivatives at 2–8°C in sealed, dry containers to prevent hydrolysis or oxidation. Stability studies under accelerated conditions (e.g., 40°C/75% RH) assess degradation pathways .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction yield and purity when introducing trifluoromethyl groups into the pyrazolo[4,3-b]pyridine scaffold?
- Trifluoromethylation : Use fluorinating agents (e.g., KF/DMSO) or direct introduction via trifluoromethyl-containing precursors. Catalytic TFA improves cyclization efficiency .
- Purification : Column chromatography with hexane/ethyl acetate (98:2) gradients removes byproducts. Recrystallization from n-butanol enhances purity .
Q. How do computational methods like DFT and NBO analysis contribute to understanding the electronic properties and reactivity of substituted pyrazolo[4,3-b]pyridines?
- DFT (B3LYP/CAM-B3LYP) : Predicts electronic absorption spectra (e.g., λmax in methanol vs. cyclohexane) and identifies reactive sites (e.g., C7 for nucleophilic attack) .
- NBO Analysis : Quantifies hyperconjugative interactions (e.g., σ→σ* or π→π* transitions) and charge delocalization, correlating with experimental chemical shifts (R² > 0.95) .
Q. In biological activity studies, how do structural modifications at the 3-phenyl and 6-trifluoromethyl positions influence target binding affinity, as observed in mGlu4 PAMs?
- SAR Insights : The 3-phenyl group enhances hydrophobic interactions with receptor pockets, while the 6-trifluoromethyl group improves metabolic stability and bioavailability. Substitution at these positions increased mGlu4 PAM potency by >10-fold in preclinical models .
Q. When spectroscopic data (e.g., NMR chemical shifts) conflict with computational predictions, what validation steps are recommended?
- Validation : Cross-check with alternative techniques (e.g., IR for functional groups, X-ray for stereochemistry). Adjust computational parameters (e.g., solvent models in DFT) to match experimental conditions .
Q. What are the challenges in achieving regioselectivity during cyclization steps of pyrazolo[4,3-b]pyridine synthesis, and how can they be mitigated?
- Challenges : Competing pathways leading to isomeric byproducts (e.g., pyrazolo[3,4-b] vs. [4,3-b] systems).
- Solutions : Use sterically hindered catalysts (e.g., TFA over H2SO4) or temperature-controlled reflux (e.g., 110°C in toluene) to favor desired cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
